molecular formula C32H36N2O13 B557271 Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH CAS No. 120173-57-1

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH

Cat. No.: B557271
CAS No.: 120173-57-1
M. Wt: 656.6 g/mol
InChI Key: ORICVOOXZDVFIP-VOZJJELXSA-N
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Description

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH: is a synthetic compound used in various scientific research fields. It is a derivative of serine, a naturally occurring amino acid, and is modified with a galactosamine moiety. The compound is often used in the study of glycoproteins and glycopeptides due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH typically involves multiple steps:

    Protection of Serine: The hydroxyl group of serine is protected using a suitable protecting group.

    Glycosylation: The protected serine is glycosylated with a galactosamine derivative.

    Fmoc Protection: The amino group of serine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the galactosamine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH: has several applications in scientific research:

    Chemistry: Used in the synthesis of glycopeptides and glycoproteins.

    Biology: Studied for its role in cell signaling and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of biomaterials and bioconjugates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: It can bind to proteins and enzymes involved in glycosylation processes.

    Pathways Involved: It may influence pathways related to cell signaling and protein folding.

Comparison with Similar Compounds

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH: can be compared with other glycosylated serine derivatives:

    Fmoc-L-Ser(alpha-D-GlcNAc(Ac)3)-OH: Similar structure but with a different sugar moiety.

    Fmoc-L-Thr(alpha-D-GalNAc(Ac)3)-OH: Threonine-based derivative with similar glycosylation.

Conclusion

This compound: is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and industry.

Properties

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28-,29+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICVOOXZDVFIP-VOZJJELXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447904
Record name Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120173-57-1
Record name Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120173-57-1
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